molecular formula C10H7BrO3 B11947200 1-Bromo-9-oxopentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-4-carboxylic acid

1-Bromo-9-oxopentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-4-carboxylic acid

Cat. No.: B11947200
M. Wt: 255.06 g/mol
InChI Key: RPWPSPXUMDXFEM-UHFFFAOYSA-N
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Description

1-Bromo-9-oxopentacyclo[4300~2,5~0~3,8~0~4,7~]nonane-4-carboxylic acid is a complex organic compound with the molecular formula C10H7BrO3 This compound is part of a class of chemicals known for their unique structural properties, which include a highly strained polycyclic framework

Preparation Methods

The synthesis of 1-Bromo-9-oxopentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-4-carboxylic acid typically involves multiple steps, starting from simpler precursors. One common synthetic route includes the bromination of a suitable precursor followed by oxidation and cyclization reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve similar steps but are optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Bromo-9-oxopentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-4-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.

    Cyclization and Rearrangement: The strained polycyclic structure can undergo rearrangement reactions, leading to the formation of new cyclic compounds.

Common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

1-Bromo-9-oxopentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a subject of interest in studies related to molecular interactions and biological activity.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound’s reactivity and structural properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-Bromo-9-oxopentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. The bromine atom and carboxylic acid group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include covalent bonding with target molecules, leading to changes in their structure and function.

Comparison with Similar Compounds

1-Bromo-9-oxopentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-4-carboxylic acid can be compared with other similar compounds, such as:

  • 1,5-Dibromopentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-6,10-dione
  • 10-Oxa-9-oxopentacyclo[5.3.0.0~2,4~.0~3,6~.0~5,8~]decane-3-carboxylic acid

These compounds share similar polycyclic structures but differ in the presence and position of functional groups, which influence their chemical reactivity and potential applications. The uniqueness of this compound lies in its specific combination of a bromine atom and a carboxylic acid group, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H7BrO3

Molecular Weight

255.06 g/mol

IUPAC Name

1-bromo-9-oxopentacyclo[4.3.0.02,5.03,8.04,7]nonane-4-carboxylic acid

InChI

InChI=1S/C10H7BrO3/c11-10-5-2-1(7(10)12)3-6(10)4(5)9(2,3)8(13)14/h1-6H,(H,13,14)

InChI Key

RPWPSPXUMDXFEM-UHFFFAOYSA-N

Canonical SMILES

C12C3C4C5C3(C1C5C4(C2=O)Br)C(=O)O

Origin of Product

United States

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